molecular formula C21H26N2O B4734950 N-(4-methylbenzyl)-4-(1-piperidinylmethyl)benzamide

N-(4-methylbenzyl)-4-(1-piperidinylmethyl)benzamide

Cat. No. B4734950
M. Wt: 322.4 g/mol
InChI Key: YZVUGXKUPHELSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-methylbenzyl)-4-(1-piperidinylmethyl)benzamide involves a versatile approach using CuI as a catalyst. Single crystals of the synthesized compound can be grown using the slow evaporation solution technique, highlighting a methodological foundation for obtaining the compound in a crystalline form suitable for further analysis (Goel et al., 2017).

Molecular Structure Analysis

The crystal structure of N-(4-methylbenzyl)-4-(1-piperidinylmethyl)benzamide has been elucidated using single-crystal X-ray diffraction. It crystallizes in an orthorhombic lattice, with the structure being stabilized by intermolecular hydrogen bonds and weak C—H⋯π interactions, forming layers parallel to the a-axis. This detailed structural analysis provides insights into the intermolecular interactions that stabilize the crystal structure of the compound (Goel et al., 2017).

Chemical Reactions and Properties

The compound's chemical reactions and properties have been characterized using various analytical techniques, including Fourier transform IR, NMR, and high-resolution mass spectrometry. These methods confirm the structure of the title compound and allow for the investigation of its chemical reactivity and interactions. Specifically, all intermolecular interactions, including C—H⋯π, C—H⋯O, and N—H⋯O interactions, have been explored through molecular Hirshfeld surface analysis, providing a comprehensive understanding of its chemical behavior (Goel et al., 2017).

Physical Properties Analysis

The physical properties of N-(4-methylbenzyl)-4-(1-piperidinylmethyl)benzamide, including transmittance, optical band gap, and UV cutoff wavelength, have been determined through linear optical spectroscopy. Additionally, its photoluminescence emission spectrum and dielectric properties at various frequencies have been measured, revealing its potential for multifunctional optical applications. Mechanical strength and thermal stability analyses further contribute to understanding its suitability for various applications (Goel et al., 2017).

Chemical Properties Analysis

Density functional theory simulations have been used to calculate the optimized molecular geometry, UV–vis spectrum, and the highest occupied molecular orbital/lowest unoccupied molecular orbital energy gap of N-(4-methylbenzyl)-4-(1-piperidinylmethyl)benzamide. These simulations provide insights into the electronic structure and potential chemical reactivity of the compound. The study demonstrates its potential as a candidate for multifunctional optical and piezoelectric crystals, based on its electronic properties and intermolecular interactions (Goel et al., 2017).

Future Directions

: Fisher Scientific - N-benzylpiperidines : Sigma-Aldrich - 1-(1-Methyl-4-piperidinyl)piperazine : Sigma-Aldrich - 2-(4-Methyl-1-piperidinyl)ethanamine

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-17-5-7-18(8-6-17)15-22-21(24)20-11-9-19(10-12-20)16-23-13-3-2-4-14-23/h5-12H,2-4,13-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVUGXKUPHELSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-4-(piperidin-1-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylbenzyl)-4-(1-piperidinylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylbenzyl)-4-(1-piperidinylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-methylbenzyl)-4-(1-piperidinylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-methylbenzyl)-4-(1-piperidinylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-methylbenzyl)-4-(1-piperidinylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-methylbenzyl)-4-(1-piperidinylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.